molecular formula C42H80ClNO2 B14507822 3,4-Dioctadecoxyaniline;hydrochloride CAS No. 62950-64-5

3,4-Dioctadecoxyaniline;hydrochloride

Cat. No.: B14507822
CAS No.: 62950-64-5
M. Wt: 666.5 g/mol
InChI Key: JRXWAIPIQQMAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dioctadecoxyaniline;hydrochloride is a chemical compound with the molecular formula C42H80ClNO2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with octadecoxy groups. This compound is often used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dioctadecoxyaniline;hydrochloride typically involves the reaction of aniline with octadecoxy groups under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with octadecoxy halides in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dioctadecoxyaniline;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where the octadecoxy groups can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

3,4-Dioctadecoxyaniline;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 3,4-Dioctadecoxyaniline;hydrochloride involves its interaction with specific molecular targets. The compound can insert itself into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. This property makes it useful in studying membrane dynamics and in the development of drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dioctadecoxybenzene: Similar structure but lacks the amine group.

    3,4-Dioctadecoxyphenol: Contains a hydroxyl group instead of an amine group.

    3,4-Dioctadecoxyaniline: The base compound without the hydrochloride group.

Uniqueness

3,4-Dioctadecoxyaniline;hydrochloride is unique due to the presence of both octadecoxy groups and the amine group, which confer specific chemical properties such as amphiphilicity and reactivity towards various chemical reagents. This makes it particularly valuable in applications requiring specific interactions with lipid membranes and in synthetic chemistry.

Properties

CAS No.

62950-64-5

Molecular Formula

C42H80ClNO2

Molecular Weight

666.5 g/mol

IUPAC Name

3,4-dioctadecoxyaniline;hydrochloride

InChI

InChI=1S/C42H79NO2.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-44-41-36-35-40(43)39-42(41)45-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39H,3-34,37-38,43H2,1-2H3;1H

InChI Key

JRXWAIPIQQMAEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)N)OCCCCCCCCCCCCCCCCCC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.